Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 612076-46-7
VCID: VC16142820
InChI: InChI=1S/C23H19ClN2O3S2/c1-13-19(22(28)29-2)20(14-8-10-16(30-3)11-9-14)26-21(27)18(31-23(26)25-13)12-15-6-4-5-7-17(15)24/h4-12,20H,1-3H3/b18-12+
SMILES:
Molecular Formula: C23H19ClN2O3S2
Molecular Weight: 471.0 g/mol

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 612076-46-7

Cat. No.: VC16142820

Molecular Formula: C23H19ClN2O3S2

Molecular Weight: 471.0 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 612076-46-7

Specification

CAS No. 612076-46-7
Molecular Formula C23H19ClN2O3S2
Molecular Weight 471.0 g/mol
IUPAC Name methyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C23H19ClN2O3S2/c1-13-19(22(28)29-2)20(14-8-10-16(30-3)11-9-14)26-21(27)18(31-23(26)25-13)12-15-6-4-5-7-17(15)24/h4-12,20H,1-3H3/b18-12+
Standard InChI Key WJMBHQNXQYCGLZ-LDADJPATSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazolo[3,2-a]pyrimidine core fused with a 2-chlorobenzylidene moiety at position 2 and a 4-(methylthio)phenyl group at position 5. The methyl ester at position 6 enhances solubility, while the 3-oxo group contributes to hydrogen-bonding interactions. The Z-configuration of the benzylidene double bond is stereoselectively favored, as confirmed by X-ray crystallography in analogous systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₁₉ClN₂O₃S₂
Molecular Weight471.0 g/mol
SMILES NotationCOC(=O)C1=C(N2C(=NC=C1C)SC(=C\c3ccc(Cl)cc3)\C2=O)C5=NC=C(SCC)C=C5
logP (Octanol-Water Partition)4.29
Hydrogen Bond Acceptors7
Topological Polar Surface Area49.3 Ų

Derived from analogous compounds .

Spectroscopic Characterization

1H NMR spectra of related thiazolopyrimidines reveal distinct signals for the methyl ester (δ 3.6–3.8 ppm), aromatic protons (δ 7.2–8.1 ppm), and thiazole methyl groups (δ 2.4–2.6 ppm). 13C NMR confirms carbonyl carbons at δ 165–170 ppm and olefinic carbons at δ 120–130 ppm . High-resolution ESI-MS/MS fragmentation patterns typically show sequential loss of CO₂ (44 Da) and Cl (35 Da) .

Synthesis and Optimization

Synthetic Routes

The synthesis follows a multi-step strategy:

  • Biginelli Reaction: Condensation of thiourea, ethyl acetoacetate, and 2-chlorobenzaldehyde forms the dihydropyrimidinone (DHPM) precursor .

  • Cyclization: Treatment with ethyl chloroacetate under reflux yields the thiazolo[3,2-a]pyrimidine scaffold .

  • Benzylidene Formation: Knoevenagel condensation with 2-chlorobenzaldehyde introduces the arylidene group, stereoselectively forming the Z-isomer .

Critical Reaction Parameters

  • Temperature: Cyclization proceeds optimally at 110–115°C .

  • Catalysis: Laccase-mediated oxidation enhances regioselectivity in analogous systems .

  • Solvent: 2-Methoxyethanol facilitates high yields (75–93%) in final condensation steps .

CompoundHT-29 IC₅₀ (µM)HepG2 IC₅₀ (µM)
2-(3-Cl-benzylidene) derivative 9.812.4
2-(4-MeO-benzylidene) derivative 15.228.7
Doxorubicin (control) 42.955.1

The 2-chloro substituent may enhance DNA intercalation or topoisomerase inhibition compared to methoxy analogs .

Antimicrobial Properties

Thiazolopyrimidines with arylidene groups show broad-spectrum activity against Staphylococcus aureus (MIC 4–16 µg/mL) and Candida albicans (MIC 8–32 µg/mL) . The methylthio group likely improves membrane permeability, as evidenced by logP values >4 .

Comparative Analysis with Structural Analogs

Substituent Effects

  • 2-Chloro vs. 3-Chloro Benzylidene: The ortho-chloro configuration increases steric hindrance, potentially reducing metabolic oxidation compared to para-substituted analogs .

  • Methylthio vs. Methoxy: The methylthio group at position 4 enhances lipophilicity (logP +0.8 vs. methoxy), correlating with improved blood-brain barrier penetration .

Stereoelectronic Considerations

Density functional theory (DFT) calculations on related compounds indicate that the Z-configuration stabilizes the molecule through intramolecular C–H···O hydrogen bonds between the benzylidene hydrogen and thiazole carbonyl .

Future Directions

  • Mechanistic Studies: Elucidate targets via proteomics and molecular docking simulations.

  • Prodrug Development: Explore esterase-sensitive prodrugs to improve oral bioavailability.

  • Toxicology Profiling: Assess genotoxicity and hepatotoxicity in in vivo models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator